
2-Amino-3-(5-(pyrrolidin-1-yl)furan-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(5-(pyrrolidin-1-yl)furan-2-yl)propanoic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a furan ring, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-(pyrrolidin-1-yl)furan-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine as a nucleophile.
Amino Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Amino-3-(5-(pyrrolidin-1-yl)furan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the amino group can yield primary or secondary amines.
科学的研究の応用
2-Amino-3-(5-(pyrrolidin-1-yl)furan-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-3-(5-(pyrrolidin-1-yl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the furan ring are key functional groups that interact with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The pyrrolidine ring may also play a role in enhancing the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
2-Amino-3-(furan-2-yl)propanoic acid: Lacks the pyrrolidine ring, which may result in different biological activities.
2-Amino-3-(pyrrolidin-1-yl)propanoic acid: Lacks the furan ring, which may affect its chemical reactivity and biological properties.
2-Amino-3-(5-(pyrrolidin-1-yl)thiophene-2-yl)propanoic acid: Similar structure but with a thiophene ring instead of a furan ring, leading to different electronic properties.
Uniqueness
The combination of the furan ring and the pyrrolidine ring in 2-Amino-3-(5-(pyrrolidin-1-yl)furan-2-yl)propanoic acid makes it unique among similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
2-amino-3-(5-pyrrolidin-1-ylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H16N2O3/c12-9(11(14)15)7-8-3-4-10(16-8)13-5-1-2-6-13/h3-4,9H,1-2,5-7,12H2,(H,14,15) |
InChIキー |
UUHROTWGWDKOOA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=C(O2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


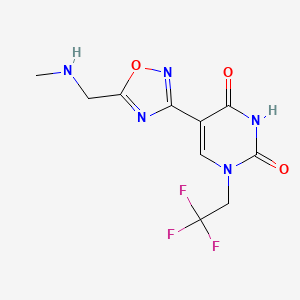
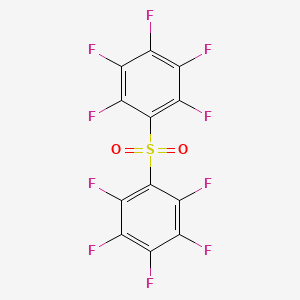
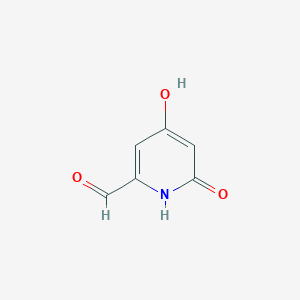
![(1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B14863862.png)

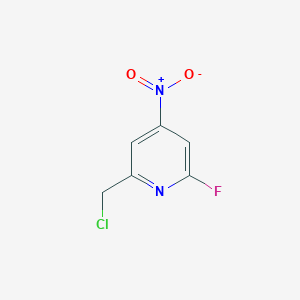
![7-Amino-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14863873.png)

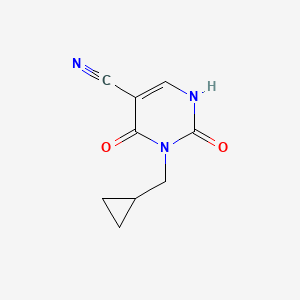
![8-Chloro-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B14863897.png)

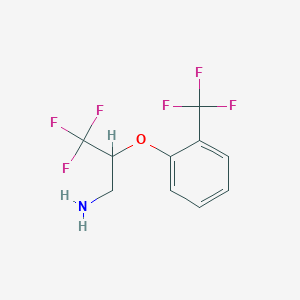
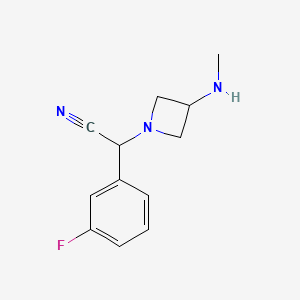
![5-[(2S,3S,4S,5R)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole](/img/structure/B14863927.png)
